molecular formula C15H19NO5 B2371655 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid CAS No. 2287313-61-3

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Cat. No.: B2371655
CAS No.: 2287313-61-3
M. Wt: 293.319
InChI Key: BLQZOQYMBZJRME-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is a complex organic compound with a unique structure that combines a morpholine ring with phenyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Addition of the Methoxycarbonyl Group: The methoxycarbonyl group can be added through an esterification reaction using methanol and a carboxylic acid derivative.

    Final Assembly: The final step involves the coupling of the morpholine ring with the phenylmethoxycarbonyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylmorpholine-2-carboxylic acid: Lacks the phenylmethoxycarbonyl group.

    4-Phenylmethoxycarbonylmorpholine-2-carboxylic acid: Lacks the dimethyl groups on the morpholine ring.

    6,6-Dimethyl-4-methoxycarbonylmorpholine-2-carboxylic acid: Lacks the phenyl group.

Uniqueness

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the phenyl and methoxycarbonyl groups, along with the dimethyl-substituted morpholine ring, makes it distinct from other similar compounds.

Properties

IUPAC Name

6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)10-16(8-12(21-15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQZOQYMBZJRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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